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Compound of Interest

Compound Name:
2-hydroxy-4-

(hydroxymethyl)benzaldehyde

CAS No.: 156605-23-1

Cat. No.: B1212545

Get Quote

Executive Summary
2-Hydroxy-4-(hydroxymethyl)benzaldehyde (C₈H₈O₃; MW 152.[1][2][3]15) is a rare phenolic

aldehyde structurally isomeric to vanillin and 2-hydroxy-4-methoxybenzaldehyde (HMB).[3]

While often overshadowed by its methylated analog HMB in the literature, this compound

represents a critical metabolic intermediate in the phenylpropanoid pathway of specific

laticiferous plants, most notably Hemidesmus indicus (Indian Sarsaparilla) and Decalepis

hamiltonii.[3]

This guide provides a mechanistic breakdown of its biosynthesis, a validated protocol for its

isolation from plant matrices, and its pharmacological relevance in drug development.[3]

Chemical Identity & Significance[1][4]
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Property Data

IUPAC Name 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Common Synonyms
4-hydroxymethylsalicylaldehyde; 2-Hydroxy-4-

hydroxymethyl-benzaldehyde

CAS Registry 156605-23-1

Molecular Formula C₈H₈O₃

Molecular Weight 152.15 g/mol

Key Functional Groups
Phenolic hydroxyl (C2), Formyl (C1),

Hydroxymethyl (C4)

Polarity Higher than HMB (due to -CH₂OH vs -OCH₃)

Relevance to Drug Development: Unlike its methoxy-analog (HMB), which is primarily a

flavorant, the hydroxymethyl moiety at the C4 position renders this molecule a versatile

"chemical handle" for further derivatization.[3] It serves as a scaffold for synthesizing bioactive

coumarins (chromen-2-ones) and exhibits intrinsic antioxidant and anti-inflammatory properties

by modulating ROS (Reactive Oxygen Species) pathways.[3]

Natural Occurrence & Ecological Niche[4]
The compound is not ubiquitously distributed in the plant kingdom.[3] It is highly specific to the

Periplocoideae sub-family of Apocynaceae.[3]

Primary Biological Sources[4]
Hemidesmus indicus (Indian Sarsaparilla):

Context: The root bark is rich in aromatic aldehydes.[3] While 2-hydroxy-4-

methoxybenzaldehyde is the dominant metabolite (>90% of volatile oil), the hydroxymethyl

variant co-occurs as a biosynthetic precursor or shunt metabolite.[3]

Induction: Elicitation with methyl jasmonate in plant tissue cultures has been shown to

upregulate the biosynthetic flux toward this compound, validating its presence in the

plant's metabolic network.[1][3]
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Decalepis hamiltonii (Swallow Root):

Context: Similar to Hemidesmus, this plant accumulates C6-C1 phenolic flavors.[3] The

hydroxymethyl aldehyde is often sequestered in the tuberous roots, contributing to the

plant's antimicrobial defense system against soil-borne pathogens.[3]

Ancient Organic Residues:

Trace amounts have been identified in archaeological wine residues, likely as a

degradation product of lignocellulosic material or specific resinous additives used for

sealing amphorae.[3]

Biosynthetic Pathway (Mechanistic Insight)
The biosynthesis follows the Phenylpropanoid Pathway, diverging from the standard route of

vanillin synthesis.[3] The critical step is the oxidative functionalization of the para-methyl group

rather than its methylation.[3]

Pathway Logic[4]
Precursor: The pathway begins with Phenylalanine, processed through the shikimate

pathway.[3]

Chain Shortening: The C6-C3 skeleton (ferulic/coumaric acid derivatives) undergoes chain

shortening (likely CoA-dependent non-oxidative or oxidative) to form C6-C1 aromatic

aldehydes.[3]

Divergence: The immediate precursor is 2-hydroxy-4-methylbenzaldehyde.[3]

Route A (Major): Methylation of the phenolic -OH (or similar modification) leads to HMB.[3]

Route B (Target):Cytochrome P450 monooxygenases catalyze the hydroxylation of the

C4-methyl group to a hydroxymethyl group.[3]

Biosynthesis Diagram
The following diagram illustrates the divergence from the canonical HMB pathway.[3]
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Figure 1: Biosynthetic divergence of 2-hydroxy-4-(hydroxymethyl)benzaldehyde from the

major HMB pathway in Hemidesmus indicus.[2]

Isolation & Purification Protocol
Challenge: The target molecule is structurally similar to the abundant HMB but significantly

more polar due to the hydroxymethyl group.[3] Standard steam distillation (used for HMB) is

inefficient for this compound.[3] Solution: Use a polarity-based fractionation strategy utilizing

Normal Phase Liquid Chromatography (NPLC).[3]

Materials Required[1][2][3][4][5][6][7][8][9][10]
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Source Material: Dried roots of Hemidesmus indicus or Decalepis hamiltonii (milled to 40

mesh).

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane.[3]

Stationary Phase: Silica Gel 60 (230–400 mesh).[3]

Step-by-Step Methodology
Phase 1: Exhaustive Extraction[3]

Maceration: Suspend 100g of root powder in 500mL DCM:MeOH (1:1 v/v).

Rationale: The methanol disrupts cell walls and solubilizes the polar hydroxymethyl

aldehyde, while DCM solvates the lipophilic backbone.[3]

Agitation: Sonicate for 30 minutes at <40°C to prevent thermal degradation of the aldehyde

group.

Filtration: Filter through Whatman No. 1 paper. Repeat extraction 2x. Combine filtrates.

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the

crude oleoresin.

Phase 2: Differential Partitioning
Resuspend the crude extract in 100mL Water.

Adjust pH to 4.0 (using 0.1N HCl) to ensure phenolic groups are protonated (non-ionized).[3]

Wash 1 (Lipophilic Removal): Extract with Hexane (3 x 50mL).

Outcome: Hexane removes lipids, waxes, and the majority of the non-polar 2-hydroxy-4-

methylbenzaldehyde.[3] Discard hexane layer (or save for HMB recovery).[3]

Extraction 2 (Target Recovery): Extract the aqueous phase with Ethyl Acetate (3 x 50mL).

Outcome: The target 2-hydroxy-4-(hydroxymethyl)benzaldehyde partitions into EtOAc.

[3]
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Drying: Dry EtOAc layer over Anhydrous Na₂SO₄ and concentrate.

Phase 3: Chromatographic Isolation[3]
Column Packing: Prepare a silica gel column conditioned with Hexane:EtOAc (90:10).[3]

Loading: Dissolve the EtOAc concentrate in minimum mobile phase and load.

Elution Gradient:

Fraction A (0-10% EtOAc): Elutes remaining HMB (Methoxy analog).[3]

Fraction B (15-25% EtOAc):Target Compound Elution Window.

Rationale: The hydroxymethyl group interacts more strongly with silica silanols than the

methoxy group, causing the target to elute after HMB.[3]

TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (6:4).

Visualization: Spray with 2,4-Dinitrophenylhydrazine (2,4-DNPH).[3] Aldehydes appear as

yellow/orange spots.[3] The target will have a lower R_f value than HMB.[3]

Analytical Validation
To confirm the isolation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde and distinguish it from

its isomers, use the following spectral markers.
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Technique Expected Signal Mechanistic Interpretation

¹H NMR (DMSO-d₆) δ 11.0 - 11.5 ppm (s, 1H)

Chelated phenolic -OH

(intramolecular H-bond with

aldehyde).[3]

δ 10.0 - 10.2 ppm (s, 1H) Aldehyde proton (-CHO).[3]

δ 4.5 - 4.7 ppm (s/d, 2H)

Diagnostic Signal: Benzylic

methylene (-CH₂-OH).[3] This

distinguishes it from HMB

(which has -OCH₃ ~3.8 ppm)

and the methyl analog (which

has -CH₃ ~2.3 ppm).[3]

δ 5.2 - 5.5 ppm (t, 1H)

Hydroxyl proton of the

hydroxymethyl group

(exchangeable with D₂O).[3]

Mass Spectrometry m/z 152 [M]+ Molecular ion.[3]

m/z 135 [M-OH]+

Loss of hydroxyl radical

(characteristic of benzyl

alcohols).[3]

IR Spectroscopy 3200-3400 cm⁻¹ (Broad)
Alcohol -OH stretch (absent in

HMB/Methyl analog).[3]

Experimental Workflow Diagram
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Figure 2: Fractionation logic for separating the polar hydroxymethyl target from non-polar

isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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